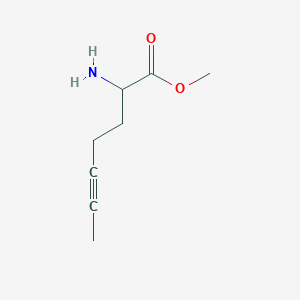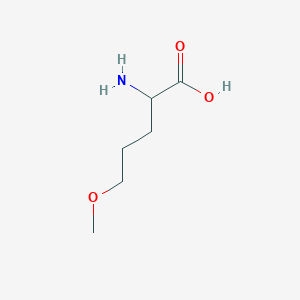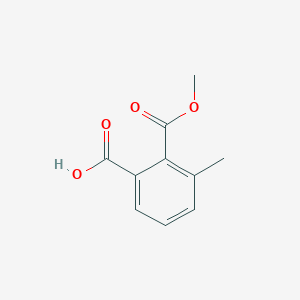
2-(Methoxycarbonyl)-3-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methoxycarbonyl)-3-methylbenzoic acid is an organic compound with the molecular formula C10H10O4 It is a derivative of benzoic acid, where the carboxyl group is substituted with a methoxycarbonyl group and a methyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxycarbonyl)-3-methylbenzoic acid can be achieved through several methods. One common approach involves the esterification of 3-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the starting material.
Another method involves the use of Grignard reagents. For example, the reaction of 3-methylbenzoyl chloride with methanol in the presence of a base such as pyridine can yield the desired ester. This method is advantageous due to its high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield.
化学反応の分析
Types of Reactions
2-(Methoxycarbonyl)-3-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Oxidation of this compound can yield 3-methylphthalic acid.
Reduction: Reduction can produce 3-methylbenzyl alcohol or 3-methylbenzaldehyde.
Substitution: Nitration can yield 2-(Methoxycarbonyl)-3-methyl-4-nitrobenzoic acid, while bromination can produce 2-(Methoxycarbonyl)-3-methyl-4-bromobenzoic acid.
科学的研究の応用
2-(Methoxycarbonyl)-3-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of polymers and materials with specific properties.
作用機序
The mechanism of action of 2-(Methoxycarbonyl)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical reactions. The compound’s aromatic ring allows it to engage in π-π interactions and hydrogen bonding, influencing its reactivity and binding affinity.
類似化合物との比較
Similar Compounds
Methyl benzoate: Similar in structure but lacks the methyl group at the 3-position.
Ethyl benzoate: Similar ester functionality but with an ethyl group instead of a methoxycarbonyl group.
3-Methylbenzoic acid: Lacks the methoxycarbonyl group, making it less reactive in certain reactions.
Uniqueness
2-(Methoxycarbonyl)-3-methylbenzoic acid is unique due to the presence of both a methoxycarbonyl group and a methyl group on the aromatic ring. This combination enhances its reactivity and allows for diverse chemical transformations. The compound’s structure also provides specific steric and electronic effects, making it valuable in various synthetic applications.
特性
分子式 |
C10H10O4 |
|---|---|
分子量 |
194.18 g/mol |
IUPAC名 |
2-methoxycarbonyl-3-methylbenzoic acid |
InChI |
InChI=1S/C10H10O4/c1-6-4-3-5-7(9(11)12)8(6)10(13)14-2/h3-5H,1-2H3,(H,11,12) |
InChIキー |
ZGLNWOHUMKNPQD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C(=O)O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


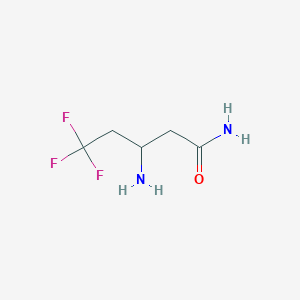
amine](/img/structure/B13314576.png)
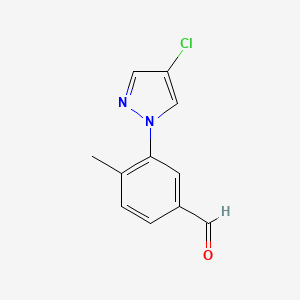
![4-amino-N-[1-(4-ethoxyphenyl)ethyl]butanamide](/img/structure/B13314591.png)
![2-Ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13314595.png)

![Methyl 5-bromo-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylate](/img/structure/B13314609.png)
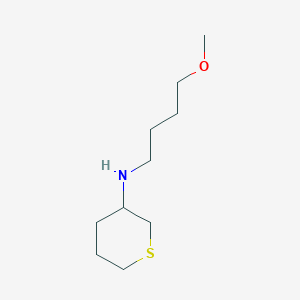
![Butyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B13314624.png)
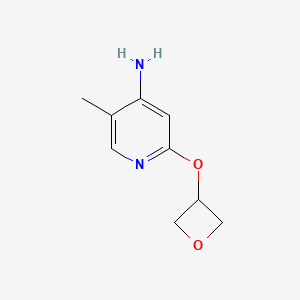

![Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B13314632.png)
